

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

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Technical Guide: 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic approach for **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone**, a compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

The fundamental molecular properties of **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₈ Br ₂ O ₂ [1]
Molecular Weight	307.97 g/mol [1]
IUPAC Name	2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone [1]
CAS Number	6096-83-9 [1]

Synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

The synthesis of **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone** typically involves the α -bromination of the corresponding acetophenone, 1-(3-bromo-4-methoxyphenyl)ethanone. While a specific, detailed experimental protocol for this exact transformation is not readily available in the searched literature, a general procedure can be adapted from established methods for the α -bromination of similar aromatic ketones. The following is a representative protocol based on the bromination of related acetophenones using a brominating agent such as molecular bromine or N-Bromosuccinimide (NBS).

Representative Experimental Protocol: α -Bromination

Objective: To synthesize **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone** via the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone.

Materials:

- 1-(3-bromo-4-methoxyphenyl)ethanone
- N-Bromosuccinimide (NBS) or Bromine (Br_2)
- A suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)
- Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, if using NBS)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

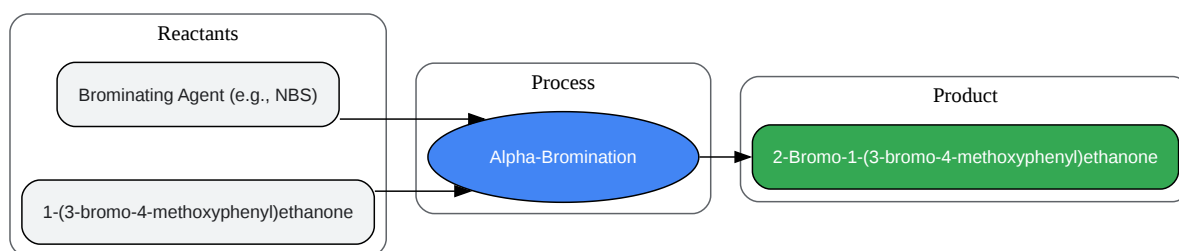
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, dissolve 1-(3-bromo-4-methoxyphenyl)ethanone in a suitable solvent.
- **Addition of Brominating Agent:**

- Using NBS: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
- Using Bromine: Slowly add a solution of bromine (1.0 - 1.1 equivalents) in the same solvent to the reaction mixture. This should be done cautiously in a well-ventilated fume hood.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure the completion of the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up:
 - Once the reaction is complete, the mixture is cooled to room temperature.
 - If NBS was used, the succinimide byproduct can be removed by filtration.
 - The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with a saturated sodium bicarbonate solution and brine.
- Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone**.

Note: This is a generalized protocol and the specific reaction conditions, such as the choice of solvent, temperature, and reaction time, may require optimization for this particular substrate.

Synthesis Workflow

The logical relationship in the synthesis of **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone** is depicted in the following diagram.



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Caption: Synthetic pathway for **2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone**.

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References

- 1. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | C₉H₈Br₂O₂ | CID 2756849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272318#2-bromo-1-3-bromo-4-methoxyphenyl-ethanone-molecular-weight-and-formula]

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